molecular formula C17H19N3O2 B2728200 (4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(phenyl)methanone CAS No. 1797266-65-9

(4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(phenyl)methanone

Cat. No. B2728200
CAS RN: 1797266-65-9
M. Wt: 297.358
InChI Key: XKCUDIXEYHGWLM-UHFFFAOYSA-N
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Description

The compound “(4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(phenyl)methanone” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceutical compounds . Piperidine derivatives are known to exhibit a wide range of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertensive, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant properties .

Scientific Research Applications

Design and Synthesis for Targeted Therapeutic Applications

Research on compounds structurally related to (4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(phenyl)methanone has led to the identification of various derivatives with potential therapeutic applications. For instance, a novel series of derivatives were identified as selective transient receptor potential vanilloid 4 (TRPV4) channel antagonists, demonstrating analgesic effects in animal models. This indicates the compound's relevance in the design and synthesis of targeted therapies for pain management (Tsuno et al., 2017).

Electrooxidative Cyclization Methods

The compound and its derivatives have been involved in studies focusing on electrooxidative cyclization methods. For example, novel 2-aryl-1,3-oxazinane and 2-aryl-1,3-oxazolidine derivatives were synthesized from N-benzyl-2-piperidineethanols and N-benzyl-2-piperidinemethanols, respectively, showcasing the compound's utility in organic synthesis and the development of new cyclization techniques (Okimoto et al., 2012).

Structural and Theoretical Studies

The compound's derivatives have been subjected to extensive structural and theoretical studies. For instance, [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanoneoxime was synthesized, and its structure was confirmed via single crystal X-ray diffraction. These studies provide valuable insights into the molecular structure, stability, and interactions, contributing to the broader understanding of related compounds (Karthik et al., 2021).

Antimicrobial and Antileukemic Activities

Several studies have explored the antimicrobial and antileukemic activities of compounds structurally related to this compound. For instance, new 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives demonstrated promising antimicrobial activity against various pathogenic bacterial and fungal strains, highlighting the potential for developing new antimicrobial agents (Mallesha & Mohana, 2014). Additionally, (substituted phenyl) {4-[3-(piperidin-4-yl)propyl]piperidin-1-yl} methanone derivatives showed antiproliferative activity against human leukemia cells, suggesting their potential in cancer therapy (Vinaya et al., 2011).

Future Directions

The future directions for research on “(4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(phenyl)methanone” could include further investigation of its synthesis, chemical reactions, mechanism of action, and biological activities. Given the wide range of biological activities exhibited by piperidine derivatives, this compound may have potential applications in various therapeutic areas .

properties

IUPAC Name

[4-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-13-7-8-16(19-18-13)22-15-9-11-20(12-10-15)17(21)14-5-3-2-4-6-14/h2-8,15H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKCUDIXEYHGWLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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